{4-[Benzyl(methyl)amino]phenyl}methanol
Description
Chemical Classification and Distinctive Structural Features of {4-[Benzyl(methyl)amino]phenyl}methanol
Chemically, this compound can be classified as a substituted phenylmethanol. Phenylmethanol, also known as benzyl (B1604629) alcohol, is an aromatic alcohol characterized by a hydroxyl group attached to a methyl group which is, in turn, bonded to a benzene (B151609) ring. The subject compound is a derivative of this basic structure, featuring a significant modification in the form of a tertiary amine substituent.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.3 g/mol |
| CAS Number | 131719-59-0 |
This interactive data table provides key identifiers for this compound. cymitquimica.comwikipedia.org
The phenylmethanol framework is a common motif in a wide array of organic molecules, including natural products, pharmaceuticals, and industrial chemicals. The reactivity of the benzylic hydroxyl group, which can be readily transformed into other functional groups, makes phenylmethanols valuable synthetic intermediates. The presence of additional substituents on the phenyl ring, as seen in this compound, significantly influences the molecule's electronic properties, reactivity, and potential applications. For instance, the electronic nature of the substituent at the para position can either stabilize or destabilize a benzylic carbocation intermediate, thereby affecting the rate of nucleophilic substitution reactions at the benzylic carbon.
Furthermore, the tertiary amine itself introduces a basic center into the molecule, which can influence its solubility in acidic media and its ability to participate in acid-base reactions. The nitrogen's lone pair of electrons can also engage in electronic interactions with the aromatic ring, potentially modulating the reactivity of the entire molecule. The steric hindrance provided by the benzyl and methyl groups on the nitrogen atom can also direct the course of chemical reactions by selectively blocking certain reaction pathways.
Significance of Hydroxyl and Amine Functionalities in Contemporary Organic Synthesis Research
The presence of both a hydroxyl group and a tertiary amine within the same molecule makes this compound a bifunctional compound with significant potential in organic synthesis.
The hydroxyl group is one of the most versatile functional groups in organic chemistry. It can be oxidized to an aldehyde or a carboxylic acid, converted into a good leaving group for nucleophilic substitution reactions, or used to form esters and ethers. In the context of drug design, hydroxyl groups can participate in hydrogen bonding interactions with biological targets, which is often crucial for molecular recognition and biological activity.
Amines, particularly tertiary amines like the one found in this compound, are also of paramount importance. They are fundamental building blocks in the synthesis of a vast number of pharmaceuticals, agrochemicals, and other fine chemicals. The nitrogen atom can act as a nucleophile or a base, and the presence of the benzyl group offers a handle for further chemical transformations. The benzyl group in N-benzylamines can be cleaved under various conditions, allowing for the introduction of other substituents on the nitrogen atom. This versatility makes compounds containing the benzylamino moiety valuable precursors in the synthesis of more complex nitrogen-containing molecules.
The combination of these two functional groups in a single, well-defined molecular scaffold provides synthetic chemists with a powerful tool for the construction of complex molecular architectures with potential applications in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
[4-[benzyl(methyl)amino]phenyl]methanol |
InChI |
InChI=1S/C15H17NO/c1-16(11-13-5-3-2-4-6-13)15-9-7-14(12-17)8-10-15/h2-10,17H,11-12H2,1H3 |
InChI Key |
DALUATGISVVSPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyl Methyl Amino Phenyl Methanol and Its Precursors
Established Synthetic Routes to {4-[Benzyl(methyl)amino]phenyl}methanol
Established synthetic pathways to this compound primarily rely on classical organic reactions, including the formation of the tertiary amine followed by the reduction of a carbonyl group, or vice versa. These methods are well-documented and offer reliable access to the target compound.
Reductive Amination Strategies for Amine Introduction
Reductive amination is a cornerstone method for the formation of C-N bonds and is highly applicable to the synthesis of this compound's precursors. masterorganicchemistry.comlibretexts.org This strategy involves the reaction of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. arkat-usa.org
A plausible and efficient route commences with a precursor such as 4-(methylamino)benzaldehyde (B1624761). This intermediate can undergo reductive amination with benzaldehyde (B42025). The initial reaction between the secondary amine of 4-(methylamino)benzaldehyde and the carbonyl group of benzaldehyde forms an iminium ion. This intermediate is then reduced without isolation to yield the tertiary amine, 4-[benzyl(methyl)amino]benzaldehyde. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. masterorganicchemistry.comvaia.comorientjchem.org The use of sodium cyanoborohydride is particularly advantageous as it is selective for the reduction of the iminium ion in the presence of the aldehyde. masterorganicchemistry.com
Alternatively, one could start with N-methylbenzylamine and react it with 4-formylbenzoic acid or its ester derivative under reductive amination conditions. Subsequent reduction of the carboxyl group would lead to the final product.
| Starting Material 1 | Starting Material 2 | Key Process | Intermediate | Product |
| 4-(methylamino)benzaldehyde | Benzaldehyde | Reductive Amination | Iminium ion | 4-[Benzyl(methyl)amino]benzaldehyde |
| N-methylbenzylamine | 4-Fluorobenzaldehyde | Nucleophilic Aromatic Substitution | - | 4-[Benzyl(methyl)amino]benzaldehyde |
Conversion of Carboxylic Acid, Aldehyde, or Ketone Precursors to the Benzylic Alcohol Moiety
Once the key intermediate, 4-[benzyl(methyl)amino]benzaldehyde, is synthesized, the final step is the reduction of the aldehyde functional group to the primary benzylic alcohol. This is a standard and high-yielding transformation in organic synthesis.
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose, efficiently converting the aldehyde to an alcohol without affecting other functional groups in the molecule. ugm.ac.idmasterorganicchemistry.comnumberanalytics.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature or below. ugm.ac.id The mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate which is subsequently protonated during workup to yield this compound. numberanalytics.com
Other reducing agents such as lithium aluminum hydride (LiAlH₄) could also be used, although NaBH₄ is generally preferred due to its greater functional group tolerance and safer handling. If the synthesis started from a carboxylic acid precursor like 4-[benzyl(methyl)amino]benzoic acid, a stronger reducing agent such as LiAlH₄ would be necessary to reduce the carboxylic acid to the primary alcohol.
| Precursor | Reducing Agent | Solvent | Product |
| 4-[Benzyl(methyl)amino]benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |
| 4-[Benzyl(methyl)amino]benzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |
Multistep Convergent Synthesis Approaches
A convergent synthesis strategy for this compound would involve the separate synthesis of key fragments of the molecule, which are then combined in the later stages. For instance, one fragment could be N-benzylmethylamine, and the other could be a phenyl ring bearing a protected alcohol and a leaving group, such as 4-(bromomethyl)benzyl alcohol (with the hydroxyl group protected as a silyl (B83357) ether, for example).
Development of Novel Synthetic Protocols and Enhanced Methodologies
Recent advancements in organic synthesis have focused on the development of more efficient, selective, and sustainable methods. Catalytic approaches, in particular, have revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Catalytic Approaches for C-C and C-N Bond Formation
Catalysis offers powerful tools for the synthesis of molecules like this compound, often proceeding under milder conditions and with higher atom economy than classical stoichiometric methods.
Transition-metal catalysis, particularly with palladium, has become indispensable for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that forms an aryl amine from an aryl halide or triflate and an amine. organic-chemistry.orgcmu.edu
In the context of synthesizing a precursor for this compound, one could envision a route starting with 4-bromobenzaldehyde (B125591) or 4-bromobenzoic acid methyl ester. A Buchwald-Hartwig amination with N-benzylmethylamine would directly form the C-N bond, yielding 4-[benzyl(methyl)amino]benzaldehyde or its corresponding ester. organic-chemistry.org This reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, and a phosphine (B1218219) ligand, like XPhos, in the presence of a base such as sodium tert-butoxide or potassium phosphate. organic-chemistry.org
The resulting aldehyde or ester can then be reduced to the target benzylic alcohol as described previously. This catalytic approach provides a direct and versatile method for constructing the tertiary amine moiety.
| Aryl Halide/Triflate | Amine | Catalyst System (Example) | Product |
| 4-Bromobenzaldehyde | N-Benzylmethylamine | Pd₂(dba)₃ / XPhos / K₃PO₄ | 4-[Benzyl(methyl)amino]benzaldehyde |
| Methyl 4-bromobenzoate | N-Benzylmethylamine | Pd(OAc)₂ / Ligand / NaOt-Bu | Methyl 4-[benzyl(methyl)amino]benzoate |
Furthermore, palladium catalysis can also be employed in the synthesis of benzylic alcohols themselves through various C-H activation or cross-coupling strategies, representing an active area of research for developing novel synthetic routes. ontosight.airsc.org
Organocatalytic and Biocatalytic Pathways
Modern synthetic chemistry has increasingly embraced organocatalysis and biocatalysis to access key intermediates and final products under milder and more environmentally benign conditions. A primary precursor to this compound is the corresponding aldehyde, 4-[Benzyl(methyl)amino]benzaldehyde. The reduction of this aldehyde to the target benzylic alcohol represents a key transformation where these catalytic methods are highly applicable.
Organocatalysis in this context often involves the use of small organic molecules to catalyze the reduction of the aldehyde. While direct organocatalytic reductions of aldehydes to alcohols are an area of ongoing research, related transformations offer insights into potential pathways. For instance, organocatalysts can be employed in the enantioselective α-benzylation of aldehydes, showcasing the ability of these catalysts to facilitate C-C bond formation under mild conditions.
Biocatalysis , on the other hand, offers a direct and often highly selective route for the reduction of aldehydes. The use of enzymes, particularly alcohol dehydrogenases (ADHs), or whole-cell systems containing these enzymes, can provide excellent yields and stereoselectivity. The biocatalytic reduction of benzaldehyde and its derivatives is a well-established process. researchgate.netscielo.org.mx For example, aqueous extracts from various plant wastes have been successfully used as enzyme sources for the reduction of benzaldehyde to benzyl (B1604629) alcohol, demonstrating the potential for green and sustainable synthesis. researchgate.netscielo.org.mx The conversion rates can be significant, with some plant sources yielding over 80% conversion to the corresponding alcohol. researchgate.net Such methodologies avoid the use of toxic metal hydrides and often proceed in aqueous media under mild pH and temperature conditions.
| Catalyst Type | Precursor | Product | Key Advantages |
| Organocatalyst | 4-[Benzyl(methyl)amino]benzaldehyde | This compound | Mild reaction conditions, metal-free. |
| Biocatalyst (e.g., ADH) | 4-[Benzyl(methyl)amino]benzaldehyde | This compound | High selectivity, aqueous media, mild conditions, sustainable. researchgate.netscielo.org.mx |
Asymmetric Synthesis Strategies for Chiral Analogues
The development of chiral analogues of this compound is of significant interest, and asymmetric synthesis provides the tools to access enantiomerically pure or enriched compounds.
A foundational strategy in asymmetric synthesis is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of chiral benzylic alcohols, a chiral auxiliary can be attached to a precursor, such as an aryl ketone. The addition of a nucleophile to the carbonyl group is then directed by the auxiliary, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched alcohol. nih.gov A variety of chiral auxiliaries have been developed, many derived from natural sources, and are effective in a range of reactions including alkylations and aldol (B89426) additions. researchgate.net
Chiral ligands , in conjunction with a metal catalyst, can also be used to induce asymmetry. organic-chemistry.org In this approach, the chiral ligand coordinates to a metal center, creating a chiral catalytic environment. When a prochiral substrate binds to this complex, the subsequent reaction is guided to favor the formation of one enantiomer over the other. For the synthesis of chiral benzylic alcohols, chiral ligands can be employed in the asymmetric addition of organometallic reagents to the corresponding aldehyde or ketone.
| Strategy | Description | Application Example |
| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to control stereochemistry. wikipedia.orgyork.ac.uk | Diastereoselective addition of a nucleophile to a ketone precursor bearing a chiral auxiliary. nih.gov |
| Chiral Ligand | A chiral molecule that coordinates to a metal catalyst to create a chiral environment. organic-chemistry.org | Asymmetric addition of an organometallic reagent to an aldehyde catalyzed by a chiral metal-ligand complex. |
Enantioconvergent synthesis is a powerful strategy that converts a racemic mixture of a starting material into a single enantiomer of the product, potentially achieving a theoretical yield of 100%. nih.govrsc.org This is in contrast to kinetic resolution, where the maximum theoretical yield for a single enantiomer is 50%. Enantioconvergent methods often involve a process of deracemization, where the stereocenter of the starting material is destroyed and then reformed in an enantioselective manner.
For the synthesis of chiral benzylic alcohols, an enantioconvergent approach could start with a racemic mixture of a secondary benzylic alcohol. Through a catalytic cycle, this racemic alcohol can be converted into an enantioenriched product. nih.gov Such processes may involve a palladium(II)/chiral norbornene cooperative catalysis system, for instance. nih.govrsc.org
| Approach | Description | Potential Application |
| Enantioconvergent Synthesis | Conversion of a racemic starting material into a single enantiomer of the product. nih.govrsc.org | Catalytic conversion of a racemic benzylic alcohol analogue to a single enantiomer of a more complex chiral alcohol. nih.gov |
Principles of Sustainable Chemistry in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical industry to minimize environmental impact and enhance safety and efficiency. instituteofsustainabilitystudies.comjddhs.com The synthesis of this compound and its derivatives can be designed with these principles in mind.
Key principles of green chemistry applicable to this synthesis include:
Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. instituteofsustainabilitystudies.comjddhs.com This can be achieved by choosing reactions with high atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ispe.org
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. instituteofsustainabilitystudies.com
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. insightssuccessmagazine.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. ispe.org Both organocatalysts and biocatalysts align well with this principle.
Use of Renewable Feedstocks: While not always directly applicable to every step, considering the origin of starting materials is a key aspect of sustainable chemistry.
For the synthesis of this compound, a greener approach would favor the biocatalytic reduction of the corresponding aldehyde in an aqueous medium over a metal hydride reduction in an organic solvent.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Waste Prevention | Choosing high-yielding reactions with minimal byproducts. instituteofsustainabilitystudies.comjddhs.com |
| Atom Economy | Utilizing addition reactions where all atoms of the reactants are incorporated into the product. ispe.org |
| Safer Solvents | Employing water as a solvent in biocatalytic reduction steps. instituteofsustainabilitystudies.com |
| Energy Efficiency | Conducting reactions at room temperature. insightssuccessmagazine.com |
| Catalysis | Using biocatalysts or organocatalysts instead of stoichiometric reagents. ispe.org |
Strategic Synthesis of Analogues and Derivatives of this compound
Chemical Transformations at the Benzylic Hydroxyl Position
The benzylic hydroxyl group of this compound is a versatile functional handle for the synthesis of a wide range of analogues and derivatives. The reactivity of this position allows for numerous chemical transformations.
One common transformation is the oxidation of the benzylic alcohol to the corresponding aldehyde, 4-[Benzyl(methyl)amino]benzaldehyde. This can be achieved using a variety of oxidizing agents. Milder, more selective methods are often preferred to avoid over-oxidation to the carboxylic acid. researchgate.net
Esterification is another key reaction at the benzylic hydroxyl position. The alcohol can be reacted with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. Derivatization with reagents like perfluorooctanoyl chloride has been used for analytical purposes, converting the alcohol into a derivative suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov
The hydroxyl group can also be converted into a good leaving group , such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles in an SN2 reaction. This allows for the introduction of a wide range of functional groups at the benzylic position.
| Transformation | Reagents | Product Type |
| Oxidation | Mild oxidizing agents | Aldehyde |
| Esterification | Carboxylic acid, acid chloride, anhydride | Ester |
| Conversion to Leaving Group | Tosyl chloride, Mesyl chloride | Tosylate, Mesylate |
Modifications of the N-Benzyl-N-methylamino Group
The N-benzyl-N-methylamino moiety is a key functional group that can undergo several transformations, primarily involving the cleavage of the nitrogen-carbon bonds. These modifications are crucial for synthetic transformations and in the context of using the benzyl group as a protecting group for the secondary amine.
One of the most significant modifications is N-debenzylation , the removal of the benzyl group. This reaction is often accomplished through catalytic hydrogenation. Conditions for this transformation can vary, but typically involve catalysts like Palladium on carbon (Pd/C) or Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) under a hydrogen atmosphere. nih.gov Acetic acid can be used to facilitate this N-benzyl deprotection. nih.gov An alternative and efficient method for N-debenzylation involves the use of trifluoroacetic acid (TFA), which can rapidly and selectively cleave the N-benzyl bond, particularly in structures designed for this purpose. clockss.org
Oxidative methods can also achieve C-N bond cleavage. A visible-light-driven photoredox-catalyzed nonaqueous oxidative C-N cleavage has been reported for N,N-dibenzylanilines, which results in the formation of secondary amides. organic-chemistry.org Another oxidative debenzylation technique employs the formation of a bromo radical under mild conditions to convert N-benzyl amides to their corresponding amides. organic-chemistry.org
Furthermore, the N-benzyl-N-methylamino group can undergo thermal rearrangement. When heated, N-benzyl-N-methylaniline, a direct precursor to the target compound, undergoes homolysis to form a benzyl free radical and an N-methylphenylamino free radical. cdnsciencepub.com This process leads to a variety of rearrangement products, demonstrating the reactivity of the N-C bonds under high-temperature conditions. cdnsciencepub.com
Table 1: Selected Methods for N-Debenzylation of N-Benzyl-N-methylaniline Derivatives
| Method | Reagents/Catalyst | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | 20% Pd(OH)₂/C, H₂ | EtOH, 60 °C, 24-48 h | Common and effective method for N-Bn deprotection. | nih.gov |
| Acid-Catalyzed Hydrogenation | 20% Pd(OH)₂/C, H₂ | EtOH/HCl (2:1), RT, 575 psi, 48 h | Acid facilitates cleavage under pressure. | nih.gov |
| Acidolysis | Trifluoroacetic Acid (TFA) | Varies | Rapid and selective for certain substrates. | clockss.org |
| Oxidative Debenzylation | Bromo radical formation | Mild conditions | Cleaves N-benzyl bond in amides. | organic-chemistry.org |
| Thermal Rearrangement | Heat (reflux or sealed tube) | ~315 °C | Proceeds via a free radical mechanism. | cdnsciencepub.com |
Functionalization of the Phenyl Ring System
Functionalization of the phenyl ring of this compound and its precursors is essential for creating the target molecule and its derivatives. A primary transformation is the introduction of the hydroxymethyl group at the para-position.
One direct synthetic route to this alcohol is through the reduction of a corresponding para-substituted carbonyl compound. For instance, the synthesis of a structurally similar compound, 4-(N-acetyl-N-methyl-amino)benzyl alcohol, was achieved by the reduction of 4-(N-acetyl-N-methyl-amino)benzoic acid. prepchem.com This reduction was performed using sodium borohydride after activating the carboxylic acid with isobutyl chloroformate. prepchem.com This suggests a viable pathway for synthesizing this compound from 4-[Benzyl(methyl)amino]benzoic acid or its ester derivatives.
Another approach to introduce the hydroxymethyl group is through the oxidation of a methyl group at the para-position. The in-vitro metabolism of N-benzyl-4-methylaniline using liver microsomes has been shown to generate N-benzyl-4-hydroxymethylaniline, which is the target compound this compound. nih.gov While this is a biochemical transformation, it demonstrates the feasibility of selective oxidation at the para-methyl position.
General synthetic strategies for producing substituted N-benzyl aniline (B41778) precursors often involve the reaction of an aniline with a benzyl halide or reductive amination. Reductive alkylation of aniline with the appropriate aldehyde can yield N-benzylaniline derivatives in a one-pot synthesis. researchgate.net More complex aniline derivatives can be prepared through catalyst- and additive-free methods, such as the reaction between (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds via an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov These methods provide access to a wide range of precursors that can subsequently be functionalized on the phenyl ring.
Table 2: Synthetic Pathways for Phenyl Ring Functionalization
| Reaction Type | Precursor | Reagents | Product | Reference |
|---|---|---|---|---|
| Reduction | 4-[Benzyl(methyl)amino]benzoic acid | Isobutyl chloroformate, 4-methylmorpholine, then NaBH₄ | This compound | prepchem.com |
| Oxidation | N-Benzyl-4-methylaniline | Liver microsomes (in-vitro) | This compound | nih.gov |
| Reductive Alkylation | Aniline and Benzaldehyde | Reducing agent (e.g., NaBH₃CN) | N-Benzylaniline derivatives | researchgate.net |
| Condensation-Isoaromatization | (E)-2-arylidene-3-cyclohexenones and primary amines | Heat | 2-Benzyl N-substituted anilines | beilstein-journals.orgnih.gov |
Theoretical and Computational Investigations of 4 Benzyl Methyl Amino Phenyl Methanol
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those rooted in Density Functional Theory (DFT), have become indispensable for understanding the intrinsic properties of molecules like {4-[Benzyl(methyl)amino]phenyl}methanol. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) Calculations for Ground State Geometries
The foundational step in the computational investigation of a molecule is the determination of its most stable three-dimensional structure, known as the ground state geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. researcher.life For molecules similar to this compound, such as N-benzylaniline and other aniline (B41778) derivatives, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has proven effective in yielding reliable geometries. arabjchem.orgresearchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Analogous N-benzylaniline Moiety Note: This data is based on calculations for the related compound N-benzylaniline and is provided for illustrative purposes to show typical results from DFT calculations. The B3LYP/6-311++G(d,p) level of theory is commonly used for such analyses. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (aniline ring) | ~1.40 Å |
| Bond Length | C-N (benzyl) | ~1.45 Å |
| Bond Angle | C-N-C | ~120° |
| Dihedral Angle | Phenyl-N-C-Phenyl | Varies with conformation |
Elucidation of Electronic Properties (e.g., Frontier Molecular Orbitals)
The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept used to explain chemical behavior. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). umn.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. DFT calculations can accurately predict the energies of these orbitals and map their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino-phenyl portion of the molecule, while the LUMO would likely be distributed over the aromatic systems. Analysis of these orbitals provides insight into which sites on the molecule are most susceptible to electrophilic and nucleophilic attack. bhu.ac.in
Table 2: Representative Frontier Molecular Orbital Data Note: These values are hypothetical examples for this compound to illustrate the output of DFT calculations.
| Property | Value | Significance |
| HOMO Energy | -5.5 eV | Electron-donating capability |
| LUMO Energy | -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
Reaction Mechanism Exploration: Transition States and Activation Barriers
Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, providing a level of detail often unattainable through experiment alone. By modeling the interaction of this compound with other reagents, researchers can elucidate reaction mechanisms. This involves identifying reactants, products, and any intermediates, as well as the high-energy transition states (TS) that connect them. researchgate.net
A transition state is the energy maximum along the reaction coordinate, representing the "point of no return" in a chemical transformation. Locating the TS structure and calculating its energy relative to the reactants allows for the determination of the activation barrier (Ea). This barrier is the minimum energy required for the reaction to occur and is a critical factor in determining the reaction rate. For instance, in reactions involving benzylamines, computational studies can distinguish between a concerted mechanism, where bond-making and breaking occur in a single step, and a stepwise mechanism that involves a stable intermediate. nih.govkoreascience.kr Such studies on this compound could explore its oxidation, substitution, or condensation reactions.
Prediction and Interpretation of Spectroscopic Data
Theoretical calculations can predict various types of molecular spectra, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.net After a geometry optimization, a frequency calculation can be performed at the same level of theory. arabjchem.orgscispace.com This analysis yields the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be animated to visualize the specific atomic motions (e.g., C-H stretch, C=C ring bend), allowing for unambiguous assignment of experimental spectral bands. researchgate.net
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). core.ac.uk These predicted shifts, when compared to experimental values, can help confirm the proposed structure and assign specific resonances to individual atoms within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in UV-Visible spectra. bhu.ac.in
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table provides a hypothetical example of how computational data is used to assign experimental spectra for a molecule like this compound.
| Spectroscopic Technique | Calculated Value (DFT) | Experimental Value | Assignment |
| IR Frequency | ~3400 cm⁻¹ | ~3395 cm⁻¹ | O-H stretch |
| IR Frequency | ~1610 cm⁻¹ | ~1608 cm⁻¹ | Aromatic C=C stretch |
| ¹³C NMR Shift | ~65 ppm | ~64.5 ppm | -CH₂OH Carbon |
| ¹H NMR Shift | ~4.5 ppm | ~4.6 ppm | -CH₂- (Benzyl) Protons |
Molecular Modeling and Dynamics Simulations
While quantum chemical methods provide deep insights into electronic structure, molecular modeling and dynamics simulations are used to explore the conformational flexibility and behavior of molecules over time.
Conformational Analysis and Energy Landscapes
Molecules with multiple single bonds, like this compound, are not rigid structures. They can adopt various spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers that separate them. nih.gov
A common computational technique is to perform a potential energy surface (PES) scan, where a specific dihedral angle is systematically rotated, and the energy is calculated at each step. osf.io For this compound, key dihedral angles would include the C-C-N-C angle defining the orientation of the benzyl (B1604629) group relative to the aniline ring and the C-C-O-H angle of the methanol (B129727) group. This analysis reveals the low-energy conformations and the transition states for interconversion. The resulting energy landscape provides a comprehensive picture of the molecule's flexibility, which can influence its ability to bind to biological targets or participate in chemical reactions. scispace.com
Characterization of Intermolecular Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding Networks, Pi-Stacking)
The supramolecular architecture of this compound is dictated by a variety of non-covalent interactions, which can be extensively studied using computational methods. These interactions govern the molecule's crystal packing, aggregation behavior in solution, and its interactions with other molecules. The key intermolecular forces at play are hydrogen bonding and pi-stacking.
Hydrogen Bonding Networks:
The presence of a hydroxyl (-OH) group makes this compound a potent hydrogen bond donor. Simultaneously, the oxygen atom of the hydroxyl group and the nitrogen atom of the tertiary amine can act as hydrogen bond acceptors. Density Functional Theory (DFT) calculations on similar molecules, such as benzyl alcohol and various amines, help elucidate the nature and strength of these potential interactions.
Pi-Stacking Interactions:
The molecule possesses two aromatic rings—a phenyl ring and a benzyl group—which are capable of engaging in π-π stacking interactions. These interactions are a result of electrostatic and dispersion forces between the electron clouds of the aromatic systems. nih.gov Computational investigations on benzene (B151609) derivatives and other aromatic systems have characterized several primary geometries for π-stacking:
Sandwich: Face-to-face stacking of the aromatic rings.
T-shaped: The edge of one ring points towards the face of another.
Parallel-displaced: The rings are parallel but offset from a direct sandwich arrangement.
High-level ab initio and DFT calculations have shown that for many benzene derivatives, the parallel-displaced and T-shaped configurations are often more energetically favorable than the sandwich geometry. banglajol.info The interaction energy is influenced by the substituents on the aromatic rings. researchgate.net In this compound, the electron-donating nature of the amino and methanol groups can affect the quadrupole moment of the phenyl ring, thereby influencing the strength and preferred geometry of the stacking interaction. nih.gov These π-stacking forces, in conjunction with hydrogen bonding, contribute significantly to the stabilization of the crystal lattice.
The combination of hydrogen bonding and π-stacking can lead to the formation of intricate three-dimensional supramolecular assemblies, such as sheets, chains, and helical structures, which have been observed in related aromatic amino acid derivatives. scirp.orgfrontiersin.orgresearchgate.netscielo.org.mxnih.gov
Table 1: Representative Calculated Interaction Energies for Non-Covalent Interactions in Analogous Molecular Systems
| Interaction Type | Molecular System Example | Method | Calculated Interaction Energy (kcal/mol) | Reference |
| O-H···O Hydrogen Bond | Pyruvic Acid - Water Complex | DFT/B3LYP | -7.8 to -9.8 | frontiersin.org |
| π-π Stacking | Aniline Dimer (Slipped-parallel) | MP2/aug-cc-pVDZ | -8.92 | banglajol.info |
| π-π Stacking | Toluene Dimer | CCSD(T) | -2.62 | banglajol.info |
| N-H···π Interaction | Aniline-Benzene Complex | DFT | -2.0 to -3.0 | researchgate.net |
Note: This table presents data from computational studies on molecules with similar functional groups to illustrate the typical strength of these interactions. The exact values for this compound would require specific calculations.
Computational Approaches to Understanding Chemical Selectivity and Reactivity Descriptors
Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides powerful tools for understanding the intrinsic chemical reactivity and selectivity of molecules like this compound. By calculating various electronic properties, known as reactivity descriptors, it is possible to predict how the molecule will behave in a chemical reaction.
Global Reactivity Descriptors:
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Chemical Potential (μ): Related to the "escaping tendency" of electrons, calculated as μ ≈ (EHOMO + ELUMO) / 2.
Global Hardness (η): Measures the resistance to change in electron distribution, calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules are less reactive.
Global Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge, calculated as ω = μ² / (2η).
For this compound, the presence of the electron-donating amino group is expected to raise the HOMO energy, making the molecule a relatively good electron donor.
Table 2: Conceptual DFT Global Reactivity Descriptors and Their Interpretation
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |
| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO)/2 | The power to attract electrons. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO)/2 | The escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to charge transfer; a measure of reactivity. |
| Global Softness (S) | S = 1/(2η) | The reciprocal of hardness; high softness implies high reactivity. |
| Electrophilicity Index (ω) | ω = μ²/(2η) | A measure of the propensity to accept electrons. |
Note: The formulas provided are based on finite difference approximations within the framework of conceptual DFT. thaiscience.info
Local Reactivity Descriptors and Chemical Selectivity:
While global descriptors describe the molecule as a whole, local descriptors are used to identify the most reactive sites within the molecule, thus explaining regioselectivity.
Molecular Electrostatic Potential (MEP): One of the most valuable local descriptors is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP is a 3D plot of the electrostatic potential on the electron density surface of the molecule. It visually identifies regions of positive and negative potential.
Negative Regions (Red/Yellow): These are electron-rich areas, typically associated with lone pairs on heteroatoms (like the oxygen of the hydroxyl group and the nitrogen of the amine). These sites are susceptible to electrophilic attack.
Positive Regions (Blue): These are electron-poor areas, usually around hydrogen atoms (especially the hydroxyl proton) and are susceptible to nucleophilic attack.
Neutral Regions (Green): Represent areas of low electrostatic potential, such as the surfaces of the aromatic rings.
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen and nitrogen atoms, identifying them as primary sites for electrophilic interaction (e.g., protonation or coordination). A strong positive potential would be located on the hydroxyl hydrogen, marking it as the most acidic proton and the primary site for hydrogen bond donation. Analyzing the MEP provides a powerful predictive tool for understanding how the molecule will interact with other reagents and catalysts, thereby guiding the rational design of chemical reactions.
Applications of 4 Benzyl Methyl Amino Phenyl Methanol in Chemical Research and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
The reactivity of the hydroxymethyl and benzylamino moieties makes {4-[Benzyl(methyl)amino]phenyl}methanol a versatile precursor in the construction of intricate molecular architectures. It serves as a foundational element for synthesizing a variety of organic compounds, particularly nitrogen-containing heterocyclic systems that are prevalent in medicinal chemistry and materials science.
Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Quinazolines, Morpholines, Triazoles)
The structure of this compound is well-suited for the synthesis of diverse nitrogen-containing heterocycles. Although direct synthesis examples for all classes are not extensively documented with this specific molecule, its functional groups are analogous to precursors used in established synthetic routes.
Pyrrolidines: The synthesis of pyrrolidine (B122466) rings can be achieved through the cyclization of amino alcohols. organic-chemistry.org Strategies such as the intramolecular aminooxygenation of alkenes, promoted by copper, represent a viable pathway for constructing substituted pyrrolidines. nih.gov Furthermore, acid-promoted methods for the N-heterocyclization of N-carbamate-protected amino alcohols demonstrate the utility of the amino alcohol framework in forming five-membered rings. organic-chemistry.org The structure of this compound provides the necessary amino alcohol functionality to be adapted for these synthetic strategies.
Quinazolines: Benzylic alcohols are valuable precursors for quinazoline (B50416) synthesis. bohrium.comnih.gov One-pot, multicomponent reactions can utilize benzylic alcohols, isatoic anhydrides, and amines to construct 2-aryl quinazolinones, a process catalyzed by palladium in water. bohrium.com This method involves a dehydrative N-benzylation followed by an amide-directed benzylic C-H amination. bohrium.com Additionally, acceptorless dehydrogenative coupling (ADC) reactions, catalyzed by transition metals like manganese(I) or iridium, can couple 2-aminobenzyl alcohols with amides or nitriles to yield various quinazolines. nih.govorganic-chemistry.org These established methods highlight the potential of this compound to serve as the benzyl (B1604629) alcohol component in the synthesis of complex quinazoline derivatives.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(0)/TPPMS in water | Isatoic Anhydride, Benzyl Alcohol, Amine | 2-Aryl Quinazolinone | Multicomponent reaction; C-H bond functionalization. bohrium.com |
| Mn(I) pincer complex | 2-Aminobenzyl Alcohol, Nitrile | Substituted Quinazoline | Acceptorless dehydrogenative annulation. nih.gov |
| Molecular Iodine / O₂ | 2-Aminobenzaldehyde, Benzylamine (B48309) | Substituted Quinazoline | Transition-metal-free, green methodology. organic-chemistry.org |
| Iridium Catalyst | 2-Aminoarylmethanol, Amide/Nitrile | Substituted Quinazoline | High atom-economy, mild conditions. organic-chemistry.org |
Morpholines: The synthesis of morpholines, which are 1,4-oxazines, is not directly detailed using this compound in available literature. However, general synthetic routes often start from vicinal amino alcohols.
Triazoles: Benzylamine derivatives are key intermediates in the synthesis of 1,2,3-triazoles. researchgate.net They can be converted into benzyl azides, which are then used in [3+2] cycloaddition reactions with alkynes or other suitable partners. researchgate.netisres.org This pathway, often referred to as "click chemistry," is a robust and widely used method for constructing the triazole ring. beilstein-journals.org The benzylamine moiety within this compound makes it a suitable precursor for generating the necessary azide (B81097) intermediate for these powerful synthetic transformations. researchgate.netisres.org
Construction of Polycyclic and Spiro Systems
While specific literature detailing the use of this compound in the direct construction of polycyclic and spiro systems is limited, its functional groups offer significant potential. The hydroxymethyl group can be used to link the molecule to a larger scaffold, and the aromatic rings can participate in intramolecular cyclization reactions, such as Friedel-Crafts alkylations or cyclodehydrogenations, to form fused ring systems. The tertiary amine can direct ortho-lithiation to introduce other functional groups, which can then be used to build additional rings, leading to complex polycyclic architectures.
Development of Ligands and Catalytic Systems Based on the Molecular Framework
The molecular structure of this compound contains features common to many successful ligands in transition metal catalysis. The tertiary nitrogen atom can act as a Lewis base to coordinate with metal centers. Benzylamine derivatives are known components of various chiral nitrogen ligands. ambeed.com
Amino acids and peptides, which contain amine functionalities, are readily available and can function as effective chiral ligands for transition metal-catalyzed reactions. mdpi.com The framework of this compound could be functionalized, for example, by introducing coordinating groups onto the phenyl or benzyl rings, to create novel bidentate or tridentate ligands. Such ligands could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.
Integration into Advanced Materials with Specific Chemical Functions (e.g., Polymers, Optoelectronic Materials, Chemical Sensors)
The distinct functional groups of this compound make it an attractive candidate for incorporation into functional materials.
Polymers: The primary alcohol (-CH₂OH) group is a reactive handle for polymerization. It can undergo condensation reactions with carboxylic acids or isocyanates to form polyesters and polyurethanes, respectively. The incorporation of the bulky and rigid N-benzyl-N-methylamino-phenyl group into a polymer backbone can significantly influence the material's properties. For instance, incorporating N-phenyl groups into poly(benzimidazole imide)s has been shown to reduce water absorption while maintaining high thermal stability. nih.govresearchgate.net This suggests that polymers derived from this compound could exhibit enhanced thermal resistance and tailored solubility characteristics.
Optoelectronic Materials: The compound possesses a conjugated π-system across its phenyl ring, which, combined with the electron-donating character of the tertiary amine, could impart useful optoelectronic properties. Molecules with similar donor-π-acceptor architectures are often investigated for applications in organic light-emitting diodes (OLEDs), nonlinear optics, and as components in photovoltaic materials.
Chemical Sensors: The nitrogen atom's lone pair of electrons and the aromatic rings provide potential sites for interaction with analytes. When integrated into a polymer or coated onto a transducer surface, such as a quartz crystal microbalance, these interactions can lead to a detectable signal. For example, metal-phenolic films have been used on QCM sensors for the detection of methanol (B129727) in beverages, demonstrating the utility of functional organic molecules in sensor applications. mdpi.com The specific binding capabilities of the this compound framework could be exploited for the selective detection of various chemical species.
Application in Chiral Synthesis as a Component or Precursor
Although this compound is an achiral molecule, it serves as a valuable prochiral precursor for creating stereogenic centers. Chiral benzylamines and chiral amino alcohols are privileged motifs in many pharmacologically active molecules and are critical building blocks in asymmetric synthesis. nih.govnih.gov
Several synthetic strategies could be employed:
Asymmetric Catalysis: The hydroxymethyl group could be a target for asymmetric transformations, such as enzyme-catalyzed acylation, to resolve the racemic mixture or create a chiral center.
Precursor to Chiral Reagents: The benzylamine portion of the molecule can be used to synthesize chiral reagents. For example, chiral lithium amide bases, which are powerful tools for enantioselective deprotonation reactions, can be prepared from chiral secondary amines derived from benzylamines. researchgate.net
Asymmetric Hydroarylation: Nickel-hydride catalyzed asymmetric hydroarylation of N-acyl enamines is a modern method for producing a wide range of enantioenriched benzylamines. nih.gov This highlights the importance of the benzylamine scaffold in accessing chiral molecules.
The N-benzyl group itself is a common protecting group in the synthesis of α-amino acids, where its controlled removal is a key step. organic-chemistry.org This demonstrates the utility of the benzylamine substructure in the complex, multi-step procedures characteristic of chiral synthesis.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Contributions
The current body of scientific literature on {4-[Benzyl(methyl)amino]phenyl}methanol is sparse. Its existence is primarily noted in chemical supplier catalogs, with little to no in-depth research dedicated to its synthesis, properties, or applications. This article has synthesized information from related classes of compounds to provide a scientifically plausible overview of this molecule.
Identification of Unexplored Research Avenues and Methodological Challenges
There are numerous unexplored avenues for research concerning this compound. A primary challenge is the lack of a standardized and optimized synthetic protocol. Future work should focus on developing and reporting a high-yielding synthesis and thorough characterization of the compound. Following this, a systematic investigation of its reactivity would be beneficial. A significant research gap exists in the exploration of its potential biological activities and its utility as a building block in materials science.
Potential for Broader Applications in Chemical Innovation and Discovery
Given the versatility of the amino alcohol motif in both medicinal chemistry and materials science, this compound holds potential for broader applications. Systematic derivatization of its functional groups could lead to the discovery of novel compounds with interesting biological or material properties. Its role as a scaffold for creating libraries of compounds for high-throughput screening is a promising area for future investigation. Further research into this compound could contribute to the development of new pharmaceuticals, functional polymers, and dyes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
